2-chloro-N-(2-iodophenyl)acetamide
Overview
Description
“2-chloro-N-(2-iodophenyl)acetamide” is a chemical compound with the CAS Number: 66947-88-4 . It has a molecular weight of 295.51 and its molecular formula is C8H7ClINO . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2-iodophenyl)acetamide” is 1S/C8H7ClINO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
. The InChI key is RUANVLHAWBBUHD-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“2-chloro-N-(2-iodophenyl)acetamide” has a melting point of 38-39°C . It is a powder that is stored at room temperature .
Scientific Research Applications
-
Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide
- Summary of Application : This compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . It was found to exhibit solvatochromic effects upon the varying polarity of the solvent .
- Methods of Application : The compound was synthesized and then characterized using various techniques including 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .
- Results or Outcomes : The compound showed solvatochromic effects upon the varying polarity of the solvent .
-
Synthesis of Benzothiazole Derivatives Having Acetamido and Carbothioamido Pharmacophore as Anticonvulsant Agents
- Summary of Application : A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides were synthesized and characterized . These compounds were screened for their in vivo anticonvulsant activity .
- Methods of Application : The compounds were synthesized and characterized by IR, 1H NMR, mass and elemental analysis . They were then subjected to in vivo anticonvulsant and acute toxicity screening .
- Results or Outcomes : The morpholino and imidazolyl derivatives were found to be promising anticonvulsant leads .
- Recent Investigations into Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives
- Summary of Application : This research focuses on the chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .
- Methods of Application : The compounds were synthesized and characterized by various techniques. The synthesized compounds were then subjected to in vivo anticonvulsant and acute toxicity screening .
- Results or Outcomes : The research provides an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
-
Synthesis of Benzothiazole Derivatives Having Acetamido and Carbothioamido Pharmacophore as Anticonvulsant Agents
- Summary of Application : A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides were synthesized and characterized . These compounds were screened for their in vivo anticonvulsant activity .
- Methods of Application : The compounds were synthesized and characterized by IR, 1H NMR, mass and elemental analysis . They were then subjected to in vivo anticonvulsant and acute toxicity screening .
- Results or Outcomes : The morpholino and imidazolyl derivatives were found to be promising anticonvulsant leads .
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide
- Summary of Application : The structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide has been determined as part of a study of the effect of ring and side chain substitutions on the solid state geometry of chemically and biologically significant compounds such as acetanilides .
- Methods of Application : The compound was synthesized and its structure was determined .
- Results or Outcomes : The study provided insights into the effect of ring and side chain substitutions on the solid state geometry of chemically and biologically significant compounds .
Safety And Hazards
The safety information for “2-chloro-N-(2-iodophenyl)acetamide” includes several hazard statements: it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-N-(2-iodophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANVLHAWBBUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409171 | |
Record name | 2-chloro-N-(2-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-iodophenyl)acetamide | |
CAS RN |
66947-88-4 | |
Record name | 2-chloro-N-(2-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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